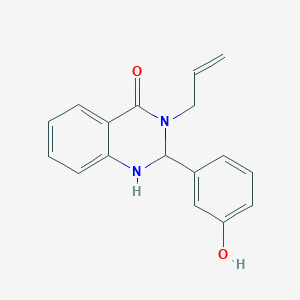
2-(3-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of quinazolinone derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of 2-(3-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of various enzymes and transcription factors that are involved in the development and progression of cancer and inflammation.
Biochemical and Physiological Effects:
2-(3-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes in the body. It has also been found to inhibit the activity of various inflammatory cytokines and chemokines, which are involved in the development of inflammation.
实验室实验的优点和局限性
One of the main advantages of using 2-(3-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one in lab experiments is its low toxicity and high bioavailability. The compound is relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
未来方向
There are various future directions for the study of 2-(3-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the study of the compound's potential in treating other diseases, such as diabetes and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify its potential side effects.
合成方法
The synthesis of 2-(3-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-hydroxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to cyclization with 2-propyn-1-ol in the presence of a strong base, such as potassium carbonate. The final product is obtained after purification using column chromatography.
科学研究应用
2-(3-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one has been found to have significant potential in various therapeutic applications. It has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties. The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-(3-hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-10-19-16(12-6-5-7-13(20)11-12)18-15-9-4-3-8-14(15)17(19)21/h2-9,11,16,18,20H,1,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDINSEBWWCXKSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(NC2=CC=CC=C2C1=O)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(Naphthalene-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7455620.png)

![6-[2-(4-Methoxyphenyl)ethylamino]-2,4-dimethyl-1,2,4-triazine-3,5-dione](/img/structure/B7455637.png)


![N-(2-hydroxyphenyl)-1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B7455653.png)

![1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7455660.png)
![3-Imidazol-1-yl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene](/img/structure/B7455678.png)

![6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455688.png)